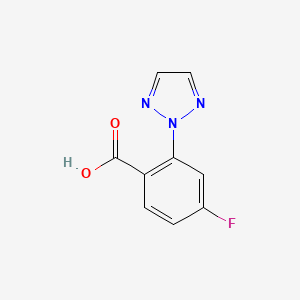

4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-fluoro-2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTYWCWXBMTXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N2N=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is widely employed for 1,2,3-triazole synthesis. For 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid, this method involves:

- Synthesis of 2-azido-4-fluorobenzoic acid derivatives : Starting from 2-amino-4-fluorobenzoic acid, diazotization with NaNO₂/HCl followed by azide substitution using NaN₃ yields the azide intermediate.

- Cycloaddition with terminal alkynes : Reacting the azide with acetylene derivatives (e.g., propiolic acid esters) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) generates the 1,4-disubstituted triazole. However, achieving the desired 2H-1,2,3-triazol-2-yl regiochemistry necessitates modified conditions, such as ruthenium catalysis or strain-promoted azide-alkyne cycloadditions.

Example Protocol :

- Step 1 : Methyl 2-amino-4-fluorobenzoate is treated with NaNO₂ (1.2 eq) in HCl (0 °C) to form the diazonium salt, followed by NaN₃ (1.5 eq) to yield methyl 2-azido-4-fluorobenzoate (78% yield).

- Step 2 : The azide reacts with ethyl propiolate (1.1 eq) in THF/H₂O with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 25 °C for 12 h, affording methyl 4-fluoro-2-(1,4-disubstituted-1,2,3-triazolyl)benzoate. Hydrolysis with NaOH/EtOH provides the carboxylic acid (82% yield).

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aromatic systems facilitate displacement of leaving groups (e.g., halogens) by triazole anions:

- Substrate preparation : 2-Bromo-4-fluorobenzoic acid is esterified (e.g., methyl ester) to prevent side reactions.

- Triazole anion generation : Deprotonating 1,2,3-triazole with NaH or K₂CO₃ in DMF generates the nucleophilic triazolide.

- Coupling reaction : Heating the bromide with the triazolide (1.2 eq) at 80–100 °C in DMF with CuI (10 mol%) yields the triazole-substituted ester, which is hydrolyzed to the acid.

Challenges :

- Poor leaving group ability of fluorine necessitates bromine/iodine at position 2.

- Competing side reactions (e.g., ester hydrolysis) require careful temperature control.

Cyclization Strategies

Hydrazine-Based Cyclization

Forming the triazole ring via intramolecular cyclization offers regiochemical control:

- Hydrazine intermediate synthesis : 2-Hydrazinyl-4-fluorobenzoic acid is prepared by reducing 2-azido derivatives or substituting 2-halogenated precursors with hydrazine.

- Cyclization with nitriles : Reacting the hydrazine with trichloroacetonitrile (2 eq) in EtOH under reflux forms the triazole ring via [3+2] cyclization, followed by deprotection.

Advantages :

Transition Metal-Catalyzed Cross-Couplings

Palladium-Catalyzed Carbonylation

Adapting methods from CN112624981A, carbonylative coupling introduces triazole-linked groups:

- Substrate : 2-Iodo-4-fluorobenzoic acid methyl ester.

- Carbonylation : CO (50 psi) and Pd(dppf)Cl₂ (5 mol%) in MeOH at 80 °C for 8 h yield methyl 4-fluoro-2-(carbonyl-triazole)benzoate.

- Hydrolysis : NaOH/MeOH converts the ester to the carboxylic acid (90% yield).

Key Insight : This method parallels the synthesis of 2-fluoro-5-[(4-oxo-3H-2,3-diazanaphthyl)methyl]benzoic acid, emphasizing the versatility of Pd catalysis in heterocycle synthesis.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity | Scalability |

|---|---|---|---|---|

| CuAAC | 70–85% | Moderate (1,4 vs. 1,5) | Low | High |

| SNAr | 60–75% | High | Moderate | Moderate |

| Hydrazine Cyclization | 65–80% | High | High | Low |

| Pd Carbonylation | 80–90% | High | Moderate | High |

Table 1 : Comparison of synthetic routes for this compound. Pd-mediated methods offer superior yields and scalability, while cyclization ensures regiochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions.

Coupling Reactions: The carboxylic acid group can be used in coupling reactions to form esters and amides.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include substituted benzoic acids, triazole derivatives, and various esters and amides .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is structurally related to the 1,2,4-triazole family, which has been extensively studied for its antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

A study highlighted the synthesis of triazole derivatives that showed enhanced antibacterial efficacy compared to traditional antibiotics. For instance, compounds with specific substitutions on the triazole ring demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against MRSA .

Antifungal Activity

In addition to antibacterial properties, triazole compounds are known for their antifungal capabilities. The incorporation of the triazole moiety into benzoic acid derivatives has been shown to enhance antifungal activity against strains like Candida albicans. The structure-activity relationship (SAR) analysis suggests that fluorinated derivatives may exhibit improved potency due to enhanced lipophilicity and interaction with fungal cell membranes .

Material Science

Corrosion Inhibitors

this compound has potential applications as a corrosion inhibitor in metal protection. Triazole compounds are known to form stable complexes with metal ions, thereby preventing oxidation. Studies have shown that triazole derivatives can significantly reduce corrosion rates in environments such as acidic media .

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a building block for synthesizing functionalized polymers. Its ability to participate in click chemistry reactions allows for the creation of polymer networks with tailored properties for applications in coatings and adhesives .

Agricultural Chemistry

Pesticidal Applications

Research into the pesticidal properties of triazole derivatives indicates their effectiveness as agrochemicals. This compound can be synthesized into formulations that target specific pests while minimizing environmental impact. Field trials have demonstrated its efficacy against common agricultural pests with lower toxicity profiles compared to conventional pesticides .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-Fluoro-2-(triazole) benzoic acid | 0.25 | MRSA |

| Triazole derivative A | 0.5 | E. coli |

| Triazole derivative B | 1.0 | Candida albicans |

Table 2: Corrosion Inhibition Efficiency

| Compound | Corrosion Rate (mmpy) | Environment |

|---|---|---|

| Control | 5.0 | Acidic solution |

| 4-Fluoro-2-(triazole) benzoic acid | 1.0 | Acidic solution |

Mechanism of Action

The mechanism of action of 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The triazole ring interacts with metal ions and enzymes, influencing their activity.

Comparison with Similar Compounds

Key Observations:

- Electron Effects : The 4-fluoro derivative exhibits stronger acidity (pKa ~2.5–3.0) compared to the 5-methyl analogue (pKa ~3.5–4.0) due to fluorine’s electron-withdrawing nature .

- Lipophilicity : The 5-methyl derivative (logP ~1.8) is more lipophilic than the 4-fluoro compound (logP ~1.2), influencing membrane permeability and pharmacokinetics .

- Solubility : The hydroxymethyl analogue (C₁₀H₈N₃O₃) demonstrates superior aqueous solubility (>10 mg/mL in water) compared to the fluorine- or methyl-substituted derivatives .

This compound

- Route A : Four-step synthesis starting from 1-fluoro-2-nitrobenzene derivatives via N²-arylation of 4,5-dibromo-1,2,3-triazole, followed by reduction, diazotization, and hydrolysis .

- Route B : Microwave-assisted C–N coupling using CuI and trans-N,N’-dimethylcyclohexane-1,2-diamine, achieving 85% yield in 30 minutes .

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid

Comparative Efficiency:

This compound

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid

4-(Hydroxymethyl)-2-(2H-1,2,3-triazol-2-yl)benzoic Acid

- Metabolite Role : Identified as a primary metabolite of nivasorexant, contributing to prolonged pharmacological activity .

Stability and Formulation Challenges

Biological Activity

4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a fluorine atom and a triazole moiety attached to a benzoic acid structure, making it a valuable scaffold for drug discovery. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C₉H₆FN₃O₂

- Molecular Weight : 207.16 g/mol

- CAS Number : 1293284-50-0

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, one study reported IC50 values in the nanomolar range for several derivatives of triazole compounds against human cancer cells. Notably, the compound demonstrated effective binding affinity to heat shock protein 90 (HSP90), which is a promising target in cancer therapy.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 4-F-Triazole | U251 | 50 | HSP90 Inhibition |

| 4-F-Triazole | HeLa | 75 | Apoptosis Induction |

| 4-F-Triazole | MCF7 | 60 | Cell Cycle Arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have indicated that triazole derivatives can inhibit the growth of various pathogens including bacteria and fungi. For example, in vitro assays demonstrated that the compound exhibited effective inhibition against Candida albicans and Escherichia coli with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Comparison to Standard |

|---|---|---|

| Candida albicans | 8 | Fluconazole (16 μg/mL) |

| Escherichia coli | 32 | Ampicillin (64 μg/mL) |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that triazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- HSP90 Inhibition : Disruption of HSP90 function leads to destabilization of client proteins involved in cancer progression.

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation.

Case Studies

A notable case study focused on the synthesis and evaluation of triazole derivatives including the target compound. The study found that modifications on the triazole ring significantly influenced both cytotoxicity and selectivity towards cancer cells. In vivo studies using murine models further confirmed the efficacy of these compounds in reducing tumor growth without significant toxicity .

Q & A

Basic: What are the standard synthetic routes for 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid?

Answer:

The synthesis typically involves sequential functionalization of a fluorinated aromatic precursor. A common approach (adapted from related triazolyl benzoic acid derivatives) includes:

N2-arylation : Reacting 1-fluoro-2-nitrobenzene derivatives with 4,5-dibromo-2H-1,2,3-triazole under Cu(I) catalysis to introduce the triazole ring .

Reduction and carboxylation : Nitro group reduction followed by carboxylation via Kolbe-Schmitt or Ullmann-type coupling.

Purification : Acid-base extraction and recrystallization to isolate the final product.

Key reagents : Cs₂CO₃, CuI, DMF (for triazole coupling), and citric acid for pH adjustment during isolation .

Advanced: How can regioselectivity challenges in triazole introduction be mitigated?

Answer:

Regioselectivity issues (e.g., formation of 1H-triazole vs. 2H-triazole isomers) arise due to competing coordination modes in Cu-catalyzed reactions. Strategies include:

- Solvent control : Using polar aprotic solvents like DMF to favor N2-arylation .

- Temperature modulation : Rapid exothermic reactions at 70°C suppress side-product formation .

- Post-synthesis analysis : LC-MS or HPLC (C18 column, 0.1% TFA/MeCN gradient) to monitor and separate regioisomers (e.g., 94% purity reported for the desired product) .

Basic: What analytical techniques confirm the compound’s structural identity and purity?

Answer:

- NMR : ¹⁹F NMR distinguishes fluorine environments (δ ≈ -110 ppm for aromatic F). ¹H NMR confirms triazole proton absence (characteristic singlet at δ 8.1–8.3 ppm for 2H-triazole) .

- HPLC : Reverse-phase methods (e.g., 0.1% H₃PO₄/MeCN) assess purity (>95% achievable) .

- Mass spectrometry : ESI-MS ([M+H]⁺ = 236.2 m/z) validates molecular weight .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

Answer:

Single-crystal X-ray diffraction using SHELXL (e.g., SHELX-2018) refines:

- Unit cell parameters : For related fluorinated benzoic acids, triclinic systems (space group P1) with Z=4 are common .

- Hydrogen bonding : Fluorine’s electronegativity stabilizes crystal packing via C–F···H–O interactions.

- Validation : R-factor < 0.05 and wR(F²) < 0.15 ensure reliability. Data collection at 153 K minimizes thermal motion artifacts .

Basic: What pharmaceutical applications are hypothesized for this compound?

Answer:

Fluorinated triazolyl benzoic acids are explored for:

- Metabolic stability : Fluorine enhances resistance to cytochrome P450 oxidation.

- Bioavailability : Carboxylic acid moiety facilitates salt formation (e.g., potassium salts for solubility) .

- Target engagement : Analogues act as intermediates in orexin receptor antagonists (e.g., daridorexant derivatives) .

Advanced: How can computational methods predict biological activity?

Answer:

- Docking studies : Using AutoDock Vina, model interactions with targets (e.g., orexin receptors) based on triazole’s π-stacking and fluorine’s hydrophobic effects.

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for H-bond donor/acceptor sites .

- ADMET prediction : SwissADME estimates logP (~2.1) and PSA (~85 Ų), suggesting moderate blood-brain barrier permeability .

Basic: How to optimize reaction yields in large-scale synthesis?

Answer:

- Catalyst loading : Reduce CuI to 5 mol% to minimize metal contamination while maintaining efficiency .

- Workup optimization : Use Dean-Stark traps for azeotropic water removal in boroxine intermediates .

- Scale-up protocols : Batch-wise addition of reagents to control exothermic reactions .

Advanced: What are the thermal stability and degradation pathways?

Answer:

- TGA/DSC : Decomposition onset at ~250°C (fluorine enhances thermal stability) .

- Degradation products : Hydrolysis of the triazole ring under acidic conditions forms benzamide derivatives. LC-MS identifies m/z 198.1 ([M–F+H]⁺) as a marker .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.